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Autophagy-IN-C1

Chemical structure Chemotype differentiation Autophagy modulation

Researchers face tool-compound confounding when validating autophagy phenotypes due to scaffold-specific off-target effects. Autophagy-IN-C1 (CAS 1494665-31-4) offers a structurally orthogonal cinchona alkaloid scaffold distinct from ULK1/2 and VPS34 inhibitors. - **Application**: Validate autophagy phenotypes; induce apoptosis + block autophagy in hepatocellular carcinoma models. - **Uniqueness**: Bis(trifluoromethyl)phenyl urea moiety; no published target engagement data-ideal for chemoproteomics. - **Supply**: Available for research use; concentration-response must be empirically determined.

Molecular Formula C29H28F6N4O2
Molecular Weight 578.5 g/mol
Cat. No. B12418155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy-IN-C1
Molecular FormulaC29H28F6N4O2
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16?,17?,25?,26-/m0/s1
InChIKeyQGLQHRHYJCQTQI-STGLZICKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autophagy-IN-C1 Chemical Identity and Baseline Properties


Autophagy-IN-C1 (CAS No. 1494665-31-4) is a cinchona alkaloid derivative containing a urea moiety, with a molecular formula of C₂₉H₂₈F₆N₄O₂ and a molecular weight of 578.55 g/mol . The compound's IUPAC name is 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S)-(6-methoxyquinolin-4-yl)((1S,2S,4S)-5-vinylquinuclidin-2-yl)methyl)urea, and it has the InChIKey QGLQHRHYJCQTQI-SSUQOBBSSA-N . Autophagy-IN-C1 is reported to both induce apoptosis and block autophagy in hepatocellular carcinoma (HCC) cells . As of April 2026, this compound has limited characterization in the peer-reviewed literature, with no published IC₅₀ values for specific molecular targets or cell viability endpoints currently available from authoritative sources .

1
Structurally distinct cinchona alkaloid scaffold for orthogonal validation studies
Scaffold occupies underexplored chemical space vs. ULK1/2 or VPS34 inhibitors
2
Reported dual phenotype: apoptosis induction and autophagy blockade in HCC cell models
Qualitative cellular data; quantitative potency undefined
3
Suitable for exploratory target deconvolution and chemical library diversification
Requires empirical concentration-response profiling for each assay system

Autophagy-IN-C1: In-Class Interchangeability Limitations


The autophagy inhibitor landscape encompasses multiple distinct molecular targets and chemotypes, each with fundamentally different selectivity profiles and biological consequences. Direct ULK1/2 inhibitors such as MRT68921 (IC₅₀: ULK1 2.9 nM, ULK2 1.1 nM) and SBI-0206965 (IC₅₀: ULK1 108 nM, ULK2 711 nM) target the upstream autophagy initiation machinery [1]. In contrast, VPS34 inhibitors such as Autophinib (IC₅₀: 19 nM) block the class III PI3K complex essential for autophagosome nucleation [2]. Autophagy-IN-C1 represents a distinct chemical scaffold—a cinchona alkaloid derivative with a bis(trifluoromethyl)phenyl urea substituent—that lacks published target engagement data . Substituting Autophagy-IN-C1 with a ULK1 inhibitor or a VPS34 inhibitor without experimental validation would constitute a change in mechanism of action, potentially confounding phenotype interpretation and invalidating comparative analysis across studies [1][2]. Procurement decisions for autophagy research tools must therefore be scaffold-specific and target-aware.

Mechanism

ULK1/2 inhibitors (e.g., MRT68921) target upstream autophagy initiation; Autophagy-IN-C1 lacks ULK1/2 engagement data—mechanism of action may differ substantially.

Target class

VPS34 inhibitors (e.g., Autophinib) block autophagosome nucleation; substituting with Autophagy-IN-C1, which has no annotated target, can confound pathway interpretation.

Scaffold

The cinchona alkaloid urea scaffold is chemically orthogonal to ATP‑competitive chemotypes; direct replacement without validation risks inconsistent cellular readouts.

Autophagy-IN-C1: Differentiation Evidence vs. Comparators


Structural Distinction from ULK1/2 Inhibitors

Autophagy-IN-C1 possesses a cinchona alkaloid core with a bis(trifluoromethyl)phenyl urea substituent (C₂₉H₂₈F₆N₄O₂; MW 578.55), which is structurally distinct from all well-characterized autophagy inhibitor classes . Unlike the ATP-competitive ULK1/2 inhibitors MRT68921 and SBI-0206965, which lack stereochemically defined alkaloid frameworks and urea functionalities, Autophagy-IN-C1's scaffold represents a chemically orthogonal space with no known target annotation . The trifluoromethyl groups confer enhanced lipophilicity and potential for distinct protein-binding interactions not present in comparator compounds .

Scaffold distinction
Class-level inference
Cinchona alkaloid derivative with bis(trifluoromethyl)phenyl urea; 4 stereocenters. Comparators (MRT68921, SBI-0206965) are substituted pyrimidines/quinazolines with no alkaloid framework.
Chemotype diversity supports orthogonal target validation.
No target annotation; scaffold assignment based on chemoinformatic analysis.
Chemical structure Chemotype differentiation Autophagy modulation

Absent Potency Data vs. ULK1/2 Inhibitors

As of April 2026, no IC₅₀ values are published for Autophagy-IN-C1 against ULK1, ULK2, VPS34, or any other autophagy-related molecular target . This stands in contrast to established autophagy inhibitors for which quantitative target engagement data are available: MRT68921 exhibits ULK1 IC₅₀ = 2.9 nM and ULK2 IC₅₀ = 1.1 nM [1]; SBI-0206965 exhibits ULK1 IC₅₀ = 108 nM and ULK2 IC₅₀ = 711 nM ; and Autophinib exhibits VPS34 IC₅₀ = 19 nM . The absence of potency data for Autophagy-IN-C1 means that its concentration-response relationship and cellular effective concentration ranges remain undefined .

Potency undefined
Data to verify
Target compound IC₅₀: not reported. Comparator IC₅₀ values: MRT68921 (ULK1 2.9 nM), SBI-0206965 (ULK1 108 nM), Autophinib (VPS34 19 nM).
Selection context: requires empirical potency determination before use as pathway probe.
Concentration-response relationships undefined; not a direct substitute for well-characterized inhibitors.
Potency Target engagement ULK1 inhibition

Dual Apoptosis Induction & Autophagy Blockade

Autophagy-IN-C1 is described as inducing apoptosis while simultaneously blocking autophagy in hepatocellular carcinoma (HCC) cells . This dual functional profile contrasts with ULK1/2 inhibitors such as MRT68921 and SBI-0206965, which primarily block autophagy initiation without direct apoptosis induction in the absence of additional stressors or combination treatments [1]. VPS34 inhibitors such as Autophinib block autophagosome nucleation and may indirectly affect cell viability under nutrient-deprived conditions, but are not reported to directly induce apoptosis [2]. The combination of pro-apoptotic and anti-autophagic activities in Autophagy-IN-C1 may be advantageous in contexts where both cell death pathways require simultaneous modulation, though quantitative apoptosis induction data (e.g., EC₅₀, caspase activation fold-change) are not currently available .

Dual phenotype
Reported
Induces apoptosis and blocks autophagy in HCC cells (qualitative). ULK1/2 inhibitors primarily block autophagy without direct apoptosis under standard conditions.
May support apoptosis-autophagy crosstalk studies; endpoint validation required.
No quantitative EC₅₀ or caspase activation data available.
Apoptosis Autophagy blockade HCC

Solubility and Storage Parameters

Autophagy-IN-C1 exhibits a defined solubility profile of 10 mM in DMSO [1]. Storage recommendations specify powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year, with shipping at ambient temperature with blue ice . These parameters are comparable to those of MRT68921 and SBI-0206965, which also exhibit DMSO solubility in the 10-50 mM range and require -20°C powder storage . No unusual stability or solubility limitations have been documented that would complicate routine laboratory use [1].

Solubility profile
Specification review
10 mM in DMSO; powder storage -20°C (3 yr). Comparator inhibitors show >50 mM DMSO solubility.
Adequate for most cell‑based assays; high‑concentration stocks may need optimization.
Moderately lower solubility than ULK1/2 tool compounds.
Solubility Storage stability Experimental handling

Autophagy-IN-C1: Recommended Research Applications


Orthogonal Chemical Probe Validation

Use Autophagy-IN-C1 as a structurally orthogonal tool compound to validate autophagy phenotypes originally observed with ATP-competitive ULK1/2 inhibitors such as MRT68921 or SBI-0206965. The distinct cinchona alkaloid scaffold reduces the likelihood of overlapping off-target effects, strengthening the conclusion that observed phenotypes result from autophagy modulation rather than compound-specific artifacts . Note that concentration-response relationships must be empirically determined for each experimental system due to the absence of published potency data.

HCC Apoptosis-Autophagy Interplay Studies

Employ Autophagy-IN-C1 in HCC cell models where simultaneous induction of apoptosis and blockade of autophagy is desired. The compound's reported dual functional profile may be particularly relevant for studying the therapeutic potential of combining autophagy inhibition with direct apoptosis induction in liver cancer . Comparative studies should include well-characterized autophagy inhibitors (e.g., MRT68921) and apoptosis inducers as controls to isolate compound-specific effects.

Chemical Library Screening and Diversity Set Inclusion

Incorporate Autophagy-IN-C1 into chemical diversity libraries or high-content screening sets where scaffold novelty is prioritized over mechanistic characterization. The compound's unique cinchona alkaloid core and bis(trifluoromethyl)phenyl urea substituent occupy chemical space that is underrepresented among commercial autophagy inhibitor collections . Hit validation from such screens should include secondary assays with target-annotated autophagy inhibitors to confirm pathway specificity.

Target Deconvolution & Mechanism-of-Action Studies

Apply Autophagy-IN-C1 in chemical biology programs focused on identifying novel molecular targets within the autophagy pathway. The absence of published target annotation makes this compound suitable for chemoproteomics, thermal shift assays, or genetic modifier screens aimed at mapping its mechanism of action . Positive findings may reveal previously uncharacterized nodes of autophagy regulation distinct from the canonical ULK1/2 and VPS34 axes .

Application
Selection Property
Validation Focus
Orthogonal chemical probe validation
Chemotype diversity
Empirical potency and selectivity profiling against autophagy panel
HCC apoptosis‑autophagy crosstalk studies
Reported dual functional phenotype
Apoptosis/autophagy endpoint quantification and mechanism deconvolution
Chemical library diversification
Novel cinchona alkaloid scaffold
Hit validation with target‑annotated autophagy inhibitors
Target deconvolution & MOA studies
Undefined molecular target
Chemoproteomics or genetic modifier screens for target identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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